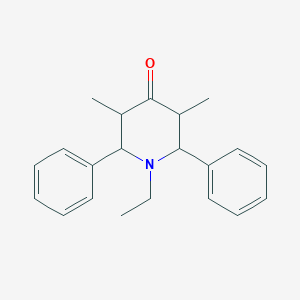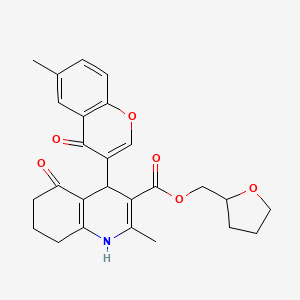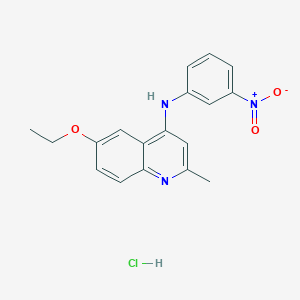![molecular formula C21H17N3O3 B4925187 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4925187.png)
4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid, also known as NI-57, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid involves the inhibition of the activity of enzymes involved in the growth and proliferation of cancer cells. Specifically, 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the activity of dihydrofolate reductase and thymidylate synthase, which are essential enzymes for DNA synthesis and cell division. Additionally, 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects
4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the selective binding to cancer cells, and the inhibition of amyloid beta peptide aggregation. Additionally, 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has several advantages for lab experiments, including its high selectivity for cancer cells and its low toxicity in normal cells. However, 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has some limitations, including its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in other diseases, such as Parkinson's disease and Huntington's disease, and the development of more effective drug delivery systems. Additionally, the investigation of the potential synergistic effects of 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid with other therapeutic agents could lead to the development of more effective cancer treatments.
合成法
4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid can be synthesized through a multistep process involving the reaction of 1,2-diaminonaphthalene with 2-bromo-1-(4-nitrophenyl)ethanone, followed by the reduction of the nitro group and the formation of the carboxylic acid group. The final product is obtained through the reaction of the carboxylic acid group with an amine group.
科学的研究の応用
4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been investigated for its potential as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells. Apart from cancer, 4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
特性
IUPAC Name |
4-[3-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-19(8-9-20(26)27)22-16-7-3-6-15(10-16)21-23-17-11-13-4-1-2-5-14(13)12-18(17)24-21/h1-7,10-12H,8-9H2,(H,22,25)(H,23,24)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSMWNOEOKZNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC(=CC=C4)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4925111.png)
![1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4925119.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,3-dimethylphenyl)amino]acrylonitrile](/img/structure/B4925132.png)
![N-[2-(allyloxy)benzyl]-2-fluoroaniline](/img/structure/B4925146.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4925148.png)



![9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4925178.png)
![2-[(triphenylphosphoranylidene)amino]-1,3-thiazole](/img/structure/B4925189.png)
![1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4925193.png)

